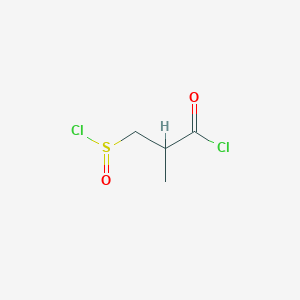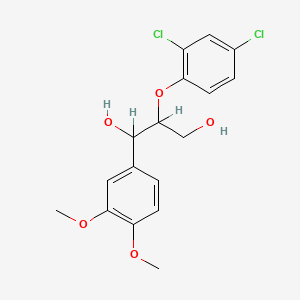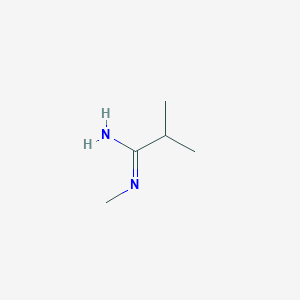
(1Z)-N',2-Dimethylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N’,2-Dimethylpropanimidamide is an organic compound with the molecular formula C5H12N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’,2-Dimethylpropanimidamide typically involves the reaction of propionitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’,2-Dimethylpropanimidamide may involve a continuous flow process where propionitrile and dimethylamine are reacted in a high-pressure reactor. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N’,2-Dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propanimidamides.
Aplicaciones Científicas De Investigación
(1Z)-N’,2-Dimethylpropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1Z)-N’,2-Dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide (DMF): A similar compound with a formamide group instead of an imidamide group.
N,N-Dimethylacetamide (DMAc): Similar structure but with an acetamide group.
N,N-Dimethylpropionamide: Closely related with a propionamide group.
Uniqueness
(1Z)-N’,2-Dimethylpropanimidamide is unique due to its imidamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
75878-08-9 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
N',2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2/c1-4(2)5(6)7-3/h4H,1-3H3,(H2,6,7) |
Clave InChI |
IIBCGCUGEKIFBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


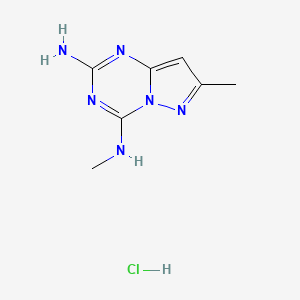
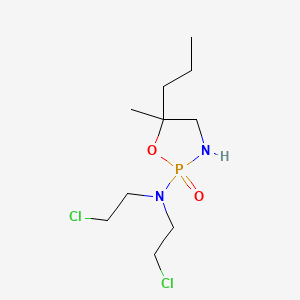
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
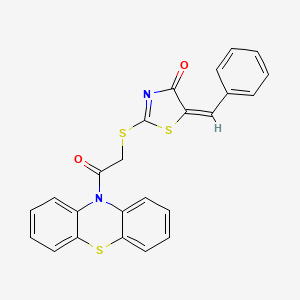
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
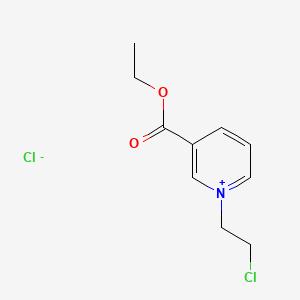
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
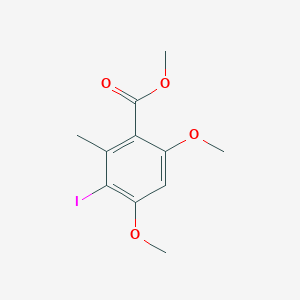
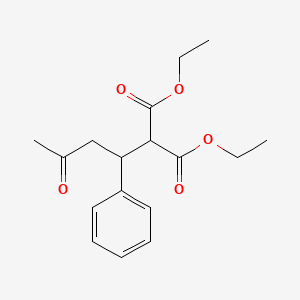
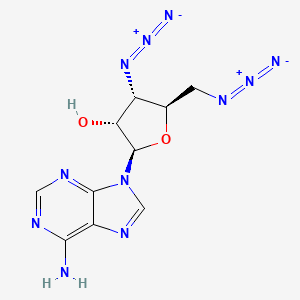
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
